(3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
(3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound characterized by its complex structure, which includes bromine, ethoxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzaldehyde and 2-bromo-4-ethoxyaniline.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the aniline derivative under acidic or basic conditions to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization to form the indole core structure. This step often requires the use of a strong acid or base as a catalyst.
Bromination: The final step involves the bromination of the indole derivative to introduce the bromine atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its efficacy in preclinical models.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-bromo-3-(2-bromo-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- (3Z)-5-bromo-3-(2-bromo-4-ethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxyphenyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous.
Properties
Molecular Formula |
C18H15Br2NO3 |
---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H15Br2NO3/c1-3-24-17-7-10(14(20)9-16(17)23-2)6-13-12-8-11(19)4-5-15(12)21-18(13)22/h4-9H,3H2,1-2H3,(H,21,22)/b13-6- |
InChI Key |
RCXYODDISVCXLJ-MLPAPPSSSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
Origin of Product |
United States |
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